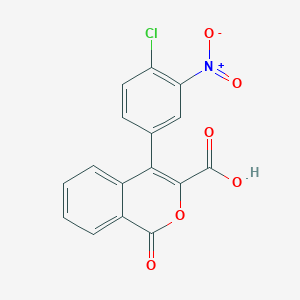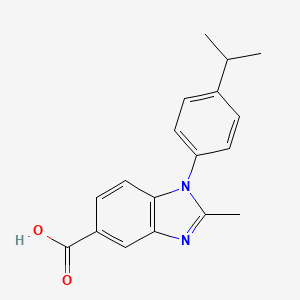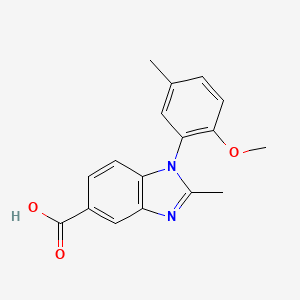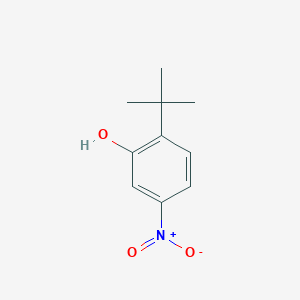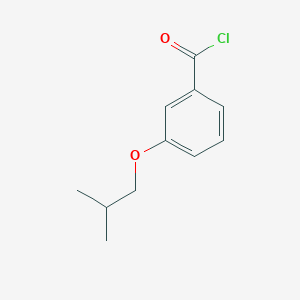
3-Isobutoxybenzoyl chloride
Übersicht
Beschreibung
3-Isobutoxybenzoyl chloride is an organic compound with the molecular formula C11H13ClO2. It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzoyl group (a benzene ring attached to a carbonyl group) and an isobutoxy group (an isobutyl group attached to an oxygen atom) linked by a chloride .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 287.7±13.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C. It has an enthalpy of vaporization of 52.7±3.0 kJ/mol and a flash point of 107.2±20.3 °C .Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
3-Isobutoxybenzoyl chloride has been utilized in the synthesis of various novel chemical compounds. For example, it has been used in the reaction with 3-Alkyl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones to produce new compounds characterized by various spectroscopic techniques. These compounds have been investigated for their acidity in different solvents and molecular structures (Yüksek et al., 2008).
Development of Polymeric Materials
In polymer science, derivatives of this compound have been used in the synthesis of linear and branched poly(3-hydroxybenzoates). This research has explored different methods for polymer synthesis, yielding materials with varying properties like solubility, molecular weights, and crystallinity (Kricheldorf et al., 1982).
Application in Organic Electronics
Research in organic electronics has explored the use of this compound derivatives in the fabrication of bulk heterojunction photovoltaic devices. The compounds have been used as electron acceptor materials, significantly improving the performance and efficiency of these devices (Stylianakis et al., 2012).
Investigation in Organic Chemistry Reactions
The compound has been involved in organic chemistry studies, such as the investigation of solvolysis reactions in microemulsions. This includes studying the kinetics and mechanisms of solvolysis of benzoyl halides in various solvents, contributing to a deeper understanding of these chemical processes (Fernández et al., 2003).
Use in Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used for the determination of hydroxyl groups in compounds. This method involves colorimetric analysis after the removal of excess acid chloride, demonstrating its utility in semi-micro analysis of hydroxyl groups (Han, 1967).
Eigenschaften
IUPAC Name |
3-(2-methylpropoxy)benzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEIEHVQQRRKNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)C(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Amino-5-[(2-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B3137787.png)

![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dianiline](/img/structure/B3137805.png)


